(5-(Furan-2-yl)thiophen-2-yl)methanamine
Overview
Description
(5-(Furan-2-yl)thiophen-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many organic compounds like “(5-(Furan-2-yl)thiophen-2-yl)methanamine” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered as the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
The compound could bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modifying it in some other way. The exact nature of this interaction would depend on the compound’s chemical structure and the specific protein it targets .
Biochemical Pathways
Once the compound interacts with its target, it could affect various biochemical pathways. This could lead to changes in cellular function, alterations in signal transduction, or modifications to other biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized by enzymes, and how it is excreted from the body all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and how it alters its function. This could range from inducing cell death in the case of anticancer drugs, to reducing inflammation in the case of anti-inflammatory drugs .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the environment, the presence of other compounds or drugs, the temperature, and the unique characteristics of an individual’s biochemistry .
Properties
IUPAC Name |
[5-(furan-2-yl)thiophen-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJMKKMMYZIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.